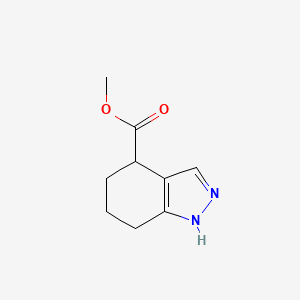

methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-9(12)6-3-2-4-8-7(6)5-10-11-8/h5-6H,2-4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZONFVZCPOFMFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC2=C1C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384706-10-8 | |

| Record name | methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of Ketoester Precursors with Hydrazine Derivatives

A common route involves starting from a cyclic ketoester or ketoacid derivative. For example, a cyclohexanone derivative bearing an ester functional group can be acylated or otherwise functionalized to introduce the necessary carbonyl group at the desired position. This intermediate is then reacted with hydrazine or substituted hydrazines to induce cyclization, forming the tetrahydroindazole ring system.

- In a related synthesis (PMCID: PMC6548570), commercially available cyclic ketones such as 1,4-dioxaspiro[4.5]decan-8-one were acylated with diethyl oxalate in the presence of lithium diisopropylamide (LDA) at −78 °C to give ketoesters.

- Subsequent cyclization with propyl hydrazine yielded tetrahydroindazole intermediates in high yields (around 82%).

For methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate, a similar approach would involve cyclization of a ketoester precursor with hydrazine to form the indazole ring with the carboxylate at position 4.

Purification and Characterization

The final compound is purified by standard organic chemistry methods such as recrystallization or chromatography. Characterization includes:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm ring formation and substitution pattern.

- Mass spectrometry for molecular weight confirmation.

- Infrared (IR) spectroscopy to verify ester and amide functional groups.

Comparative Data Table of Related Tetrahydroindazole Derivatives

Research Findings and Practical Notes

- The cyclization step is critical and generally performed at low temperature (e.g., −78 °C) to control reactivity and improve yield.

- Use of lithium diisopropylamide (LDA) as a strong base for enolate formation facilitates acylation of cyclic ketones with diethyl oxalate, setting the stage for cyclization.

- Hydrazine derivatives must be carefully handled due to toxicity and reactivity; reaction conditions are optimized to avoid side reactions.

- Ester hydrolysis and methylation steps must be monitored closely to ensure complete conversion without degradation.

- Purification by reverse-phase preparative HPLC is effective for separating regioisomers and obtaining high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or the indazole ring to a fully saturated system.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or fully saturated indazole derivatives.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Chemical Properties and Structure

Methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate features a tetrahydroindazole core with a carboxylate ester functional group. Its molecular formula is , indicating a diverse range of reactivity and interactions with biological systems. The compound's structure allows it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Chemistry

- Building Block for Synthesis : This compound serves as a versatile intermediate in organic synthesis. It can be used to create more complex indazole derivatives that have applications in pharmaceuticals and agrochemicals.

- Reactivity Studies : Researchers utilize this compound to study reaction mechanisms involving indazoles, providing insights into their chemical behavior under various conditions.

Biology

- Biological Activity : The compound has shown potential antimicrobial and anticancer properties. Studies indicate that it may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression.

- Cellular Mechanisms : Investigations into its effects on cell signaling pathways reveal its role in modulating gene expression and cellular metabolism. This interaction suggests a potential for therapeutic applications in inflammatory diseases and cancer.

Medicine

- Pharmaceutical Development : this compound is being explored as a lead compound for new drug development. Its derivatives are evaluated for their efficacy against various diseases, including central nervous system disorders .

- Case Study - Antitumor Activity : A study involving HCT116 colon cancer cells demonstrated that derivatives of this compound exhibited significant antitumor activity by inducing apoptosis and inhibiting cell proliferation.

Industry

- Specialty Chemicals : In industrial applications, the compound is utilized in the synthesis of specialty chemicals. Its unique properties make it suitable for creating materials with specific functionalities.

- Organic Buffering Agent : It has been used as a non-ionic organic buffering agent in cell cultures, maintaining pH stability within a range conducive to biological activity .

Summary of Applications

| Application Area | Specific Uses | Observed Benefits |

|---|---|---|

| Chemistry | Building block for complex synthesis | Versatile intermediate |

| Biology | Antimicrobial and anticancer studies | Potential therapeutic effects |

| Medicine | Drug development lead compound | Efficacy against diseases |

| Industry | Specialty chemicals production | Tailored material properties |

Mechanism of Action

The mechanism of action of methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, indazole derivatives are known to inhibit certain kinases, which play a role in cell signaling and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes critical differences between methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate and related compounds:

*Full name: Ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate monohydrate .

Key Observations:

- Substituent Effects : The methyl ester derivative exhibits moderate lipophilicity, making it suitable for organic-phase reactions. In contrast, the ethyl ester hydrochloride salt (C₁₀H₁₅ClN₂O₂) demonstrates enhanced aqueous solubility due to ionic character, which is advantageous for drug formulation .

- Molecular Complexity : Compounds with dithiocarbamato groups (e.g., C₃₀H₃₃N₃S₄) exhibit higher molecular weights and lower solubilities, limiting their utility in solution-phase applications .

Biological Activity

Methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate is a compound belonging to the indazole family, notable for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a tetrahydroindazole core with a carboxylate ester functional group. Its molecular formula is . The compound exhibits unique chemical reactivity and biological properties due to its structure, which allows for interactions with various biological targets.

Target Interactions

Research indicates that this compound may interact with several key enzymes and receptors:

- Cyclooxygenase-2 (COX-2) : The compound acts as an inhibitor of COX-2, leading to reduced production of inflammatory mediators such as prostaglandin E2. This suggests potential applications in anti-inflammatory therapies.

- Kinases : Similar indazole derivatives have shown the ability to modulate kinases like chk1 and chk2. This modulation can impact cell cycle regulation and apoptosis pathways.

Biochemical Pathways

The interactions of this compound with its targets suggest involvement in several biochemical pathways:

- Cell Cycle Regulation : By modulating kinase activity, the compound may influence cell cycle progression.

- Inflammatory Response : Its inhibition of COX-2 points to a role in mediating inflammatory responses in various biological systems.

Antitumor Properties

Several studies have highlighted the antitumor potential of this compound and its derivatives:

- Inhibition of Tumor Growth : Compounds derived from this scaffold have been shown to inhibit tumor growth in various cancer models. For instance, certain derivatives displayed significant antiproliferative activity against colon cancer cell lines .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Broad-Spectrum Activity : Preliminary studies suggest that this compound exhibits activity against a range of microbial pathogens. This opens avenues for its use in developing new antimicrobial agents.

Table of Biological Activities

Case Study: Antitumor Activity

In a study involving HCT116 colon cancer cells treated with derivatives of this compound:

Q & A

Basic: What are the established synthetic routes for methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate?

Methodological Answer:

The synthesis typically involves cyclocondensation or reductive cyclization strategies. Key steps include:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) for intermediate reactions and dichloromethane (DCM) for coupling steps .

- Catalysts : Employ palladium or copper catalysts for cross-coupling reactions to introduce substituents .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is critical for isolating high-purity products .

- Structural Confirmation : Post-synthesis, validate the structure using -NMR (e.g., characteristic indazole ring proton signals at δ 7.2–7.8 ppm) and high-resolution mass spectrometry (HRMS) .

Basic: How is the structural characterization of this compound performed in academic research?

Methodological Answer:

A multi-technique approach ensures accuracy:

- NMR Spectroscopy : -NMR identifies proton environments (e.g., methyl ester protons at δ 3.7–3.9 ppm), while -NMR confirms carbonyl carbons (δ ~170 ppm) .

- Mass Spectrometry : HRMS or ESI-MS validates molecular weight (e.g., [M+H] peak for CHNO: expected m/z 180.0899) .

- X-ray Crystallography : For absolute configuration determination, single-crystal X-ray diffraction resolves bond angles and torsional strain in the tetrahydroindazole core .

Advanced: What methodologies assess the biological activity of derivatives of this compound?

Methodological Answer:

Focus on enzyme inhibition and anti-tumor assays:

- DHODH Inhibition : Use recombinant human dihydroorotate dehydrogenase (DHODH) in a spectrophotometric assay. Monitor absorbance at 600 nm to quantify enzyme activity inhibition (IC calculation) .

- Anti-Tumor Screening : Employ cell viability assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7). Compare activity to reference standards like caffeine, and validate dose-response curves (e.g., EC values) .

- Data Normalization : Relative activity (RA) is calculated against controls to account for batch variability .

Advanced: How do researchers evaluate solubility and kinetic solubility for this compound?

Methodological Answer:

Solubility impacts bioavailability and formulation:

- Equilibrium Solubility : Prepare a saturated solution in phosphate buffer (pH 7.4) using the Prima HT System. Measure absorbance at λ (e.g., 254 nm) to quantify solubility via UV-Vis spectroscopy .

- Kinetic Solubility : Use a TECAN IVO liquid handler to mix the compound with buffer dynamically. Track dissolution rates under physiological conditions (37°C) .

- pH-Dependent Studies : Adjust pH (2.0–7.4) to simulate gastrointestinal conditions and assess stability .

Advanced: How can computational studies enhance understanding of this compound’s molecular interactions?

Methodological Answer:

Combine experimental data with theoretical modeling:

- Docking Simulations : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., DHODH). Align the indazole core with the enzyme’s active site (e.g., flavin mononucleotide binding pocket) .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) and predict reactive sites .

- MD Simulations : Run 100-ns trajectories in GROMACS to study conformational stability in aqueous environments .

Advanced: How to address discrepancies in biological activity data between derivatives?

Methodological Answer:

Systematic analysis mitigates inconsistencies:

- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., electron-withdrawing groups at position 3 enhance DHODH inhibition) .

- Purity Checks : Re-examine derivatives via HPLC (>95% purity) to rule out byproduct interference .

- Statistical Validation : Apply ANOVA or Student’s t-test to ensure significance (p < 0.05) across biological replicates .

Advanced: What strategies optimize synthetic yield and purity of this compound?

Methodological Answer:

Key optimizations include:

- Reaction Temperature : Conduct cyclization steps at 60–80°C to balance yield and byproduct formation .

- Catalyst Loading : Optimize Pd(PPh) to 5 mol% for Suzuki-Miyaura couplings to minimize metal residues .

- Workup Protocols : Use aqueous washes (e.g., NaHCO) to remove acidic impurities before chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.